3-Methyl-4-nitrobenzotrifluoride
Overview
Description
3-Methyl-4-nitrobenzotrifluoride is a chemical compound that is part of a broader class of nitroaromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in various chemical reactions and their unique physical and chemical properties. Although the provided papers do not directly discuss 3-Methyl-4-nitrobenzotrifluoride, they provide insights into closely related compounds and their behaviors, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related nitroaromatic compounds often involves nitration reactions or substitutions on the aromatic ring. For example, the synthesis of 3,4-methylenedioxy-nitrobenzene from 1,2-methylenedioxy-benzene by nitration suggests that similar methods could be applied to synthesize 3-Methyl-4-nitrobenzotrifluoride . Additionally, the preparation of various S-linked and N-substituted heterocycles from reactions with 3-nitro-4-chlorobenzotrifluoride indicates that 3-Methyl-4-nitrobenzotrifluoride could also participate in reactions with heterocycles .
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds can be complex, with various isomers possible due to the positions of the nitro and other substituent groups on the aromatic ring. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate shows two unique molecules within the unit cell, indicating that the molecular structure can significantly influence the crystallization behavior . This information can be used to infer that the molecular structure of 3-Methyl-4-nitrobenzotrifluoride would also be an important factor in its physical properties and reactivity.
Chemical Reactions Analysis
Chemical reactions involving nitroaromatic compounds can lead to a variety of products. For example, the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles results in the synthesis of functionalized dibenzo[b,d]pyrans, demonstrating the reactivity of the nitro group in such compounds . This suggests that 3-Methyl-4-nitrobenzotrifluoride could also undergo similar reactions, potentially leading to a diverse range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaromatic compounds are influenced by their molecular structure. The conformational behavior of methyl 3-nitrobenzoate in different environments, as studied using DFT theory, provides insights into how the nitro group and other substituents affect the compound's properties . Similarly, the synthesis and characterization of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, including its vibrational wavenumbers and hyperpolarizability, offer valuable information on the physical properties that could be expected for 3-Methyl-4-nitrobenzotrifluoride .
Safety And Hazards
3-Methyl-4-nitrobenzotrifluoride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
properties
IUPAC Name |
2-methyl-1-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-4-6(8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCXJSOGGOWRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217449 | |
Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitrobenzotrifluoride | |
CAS RN |
67192-42-1 | |
Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067192421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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